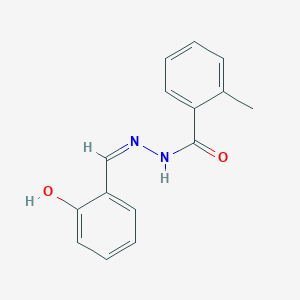
(E)-N'-(2-hydroxybenzylidene)-2-methylbenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Salicylidene o-toluic hydrazone is an organic compound with the molecular formula C₁₅H₁₄N₂O₂. It is a hydrazone derivative formed by the condensation of salicylaldehyde and o-toluic hydrazide. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Salicylidene o-toluic hydrazone is typically synthesized through a condensation reaction between salicylaldehyde and o-toluic hydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated until the condensation is complete, which can be monitored using thin-layer chromatography (TLC). The reaction typically takes 1-3 hours .
Industrial Production Methods
While specific industrial production methods for salicylidene o-toluic hydrazone are not extensively documented, the general approach involves the same condensation reaction on a larger scale. The use of mechanochemical methods and solid-state melt reactions can also be employed to enhance the efficiency and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Salicylidene o-toluic hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to amines.
Substitution: The hydrazone group can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted hydrazone derivatives. These products have significant applications in medicinal chemistry and material science .
Aplicaciones Científicas De Investigación
Salicylidene o-toluic hydrazone has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of salicylidene o-toluic hydrazone involves its interaction with biological targets through its hydrazone group. The compound can form coordination complexes with metal ions, which enhances its biological activity. The azomethine linkage in the hydrazone group is crucial for its antimicrobial and cytotoxic effects. The compound can disrupt cellular processes by interacting with enzymes and proteins, leading to cell death in microbial and cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- Salicylidene benzoylhydrazone
- Salicylidene phenylhydrazone
- Salicylidene p-toluic hydrazone
Uniqueness
Salicylidene o-toluic hydrazone is unique due to its specific structural features, such as the presence of the o-toluic group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced antimicrobial and cytotoxic activities, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C15H14N2O2 |
|---|---|
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
N-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-methylbenzamide |
InChI |
InChI=1S/C15H14N2O2/c1-11-6-2-4-8-13(11)15(19)17-16-10-12-7-3-5-9-14(12)18/h2-10,18H,1H3,(H,17,19)/b16-10- |
Clave InChI |
RRDKSNZDBMQWIG-YBEGLDIGSA-N |
SMILES isomérico |
CC1=CC=CC=C1C(=O)N/N=C\C2=CC=CC=C2O |
SMILES canónico |
CC1=CC=CC=C1C(=O)NN=CC2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylbutyl)acetamide](/img/structure/B14109665.png)
![2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B14109666.png)
![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B14109668.png)
![2-{[3-(2-Methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]methyl}benzonitrile](/img/structure/B14109669.png)
![2-[[5-(2,4-dichlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B14109675.png)
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide](/img/structure/B14109682.png)
![7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14109683.png)
![8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-1-(3-phenylpropyl)purine-2,6-dione](/img/structure/B14109690.png)
![2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B14109697.png)
![{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14109698.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B14109721.png)
![3-(2-ethoxyethyl)-8-(4-ethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14109731.png)
![5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B14109741.png)
![tert-butyl N-[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]-N-methylcarbamate](/img/structure/B14109745.png)
